3-(Methoxyacetylamino)benzyl alcohol
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H13NO3/c1-14-7-10(13)11-9-4-2-3-8(5-9)6-12/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
JAZCUGHRVYPHGR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxybenzyl Alcohol (CAS 620-24-6)
- Molecular Formula : C₇H₈O₂
- Molecular Weight : 124.14 g/mol
- Key Properties: Melting Point: 69–72°C Functional Group: Hydroxyl (-OH) at the 3-position. Applications: Used as a precursor in pharmaceutical chemistry (e.g., synthesis of metaraminol impurities) and studied for antioxidant properties . Safety: Requires stringent handling to avoid skin/eye irritation due to its polar hydroxyl group .
| Property | 3-Methoxybenzyl Alcohol | 3-Hydroxybenzyl Alcohol |
|---|---|---|
| Substituent | Methoxy (-OCH₃) | Hydroxyl (-OH) |
| Solubility in Water | Insoluble | Partially soluble |
| Reactivity | Oxidizable, acid-sensitive | Prone to hydrogen bonding |
| Pharmaceutical Relevance | Intermediate synthesis | Antioxidant potential |
Structural Impact : The methoxy group in 3-methoxybenzyl alcohol enhances lipophilicity compared to the hydroxyl group in 3-hydroxybenzyl alcohol, making the former more suitable for lipid-soluble drug formulations .
4-Methoxybenzyl Alcohol (CAS 105-13-5)
- Molecular Formula : C₈H₁₀O₂
- Molecular Weight : 138.166 g/mol
- Key Properties :
Regiochemical Differences : The para-substitution in 4-methoxybenzyl alcohol may enhance steric accessibility in electrophilic substitution reactions compared to the meta-substituted analog .
3-Methylbenzyl Alcohol (CAS 587-03-1)
- Molecular Formula : C₈H₁₀O
- Molecular Weight : 122.164 g/mol
- Key Properties :
| Property | 3-Methoxybenzyl Alcohol | 3-Methylbenzyl Alcohol |
|---|---|---|
| Substituent | Methoxy (-OCH₃) | Methyl (-CH₃) |
| Polarity | Higher (due to -OCH₃) | Lower |
| Reactivity | Electrophilic substitution | Less reactive |
Functional Group Impact : The electron-donating methoxy group increases the aromatic ring’s electron density, enhancing reactivity in electrophilic reactions compared to the methyl group .
Research and Industrial Implications
- 3-Methoxybenzyl Alcohol : Valued in agrochemical synthesis for its stability under acidic conditions .
- 3-Hydroxybenzyl Alcohol : Emerging interest in its role as a free radical scavenger in neurodegenerative disease research .
- 4-Methoxybenzyl Alcohol : Dominates in cosmetic chemistry due to its mild odor and stability .
Future Directions : Comparative studies on the metabolic pathways of these analogs could optimize their applications in drug delivery systems.
Preparation Methods
Condensation-Reduction Pathway
The most widely documented method involves a three-step sequence: condensation , methoxylation , and reduction . This approach, detailed in patents WO2022206135A1 and CN113024360A, begins with ethylene glycol and m-chlorobenzaldehyde as starting materials.
Step 1: Acetal Formation
m-Chlorobenzaldehyde undergoes condensation with ethylene glycol in the presence of sulfuric acid as a catalyst. The reaction occurs at 100–120°C for 5–10 hours , forming ethylene glycol m-chlorobenzaldehyde acetal . The molar ratio of reactants is critical:
Step 2: Methoxylation
The acetal intermediate reacts with sodium methoxide in methanol at 65–67°C for 120–135 minutes , substituting the chlorine atom with a methoxy group to yield ethylene glycol m-methoxybenzaldehyde . This step achieves near-quantitative conversion due to the nucleophilic aromatic substitution mechanism.
Step 3: Acetal Cleavage and Reduction
The methoxylated acetal is treated with dilute sulfuric acid to hydrolyze the acetal, releasing m-methoxybenzaldehyde. Subsequent reduction with zinc particles at 35–40°C for 120–150 minutes produces m-methoxybenzyl alcohol . Final purification via distillation yields the product with >90% purity .
Reaction Mechanism and Kinetics
Nucleophilic Aromatic Substitution
The methoxylation step in the condensation-reduction pathway follows a bimolecular nucleophilic substitution (SAr) mechanism. Sodium methoxide deprotonates the ethylene glycol acetal, generating a phenoxide intermediate that displaces chloride. The reaction rate is enhanced by:
Acid-Catalyzed Acetal Hydrolysis
Hydrolysis of the ethylene glycol acetal occurs via protonation of the ether oxygen, followed by nucleophilic attack by water. Sulfuric acid (5% w/w) provides optimal proton activity while minimizing side reactions.
Zinc-Mediated Reduction
Zinc reduces the aldehyde to a primary alcohol through a single-electron transfer (SET) mechanism. The reaction is pH-dependent, with optimal performance at pH 5–6 .
Optimization of Reaction Conditions
Catalytic Efficiency
| Catalyst | Reaction Step | Yield Improvement | Source |
|---|---|---|---|
| HSO | Acetal formation | 15% | |
| TMSOTf | Acylation | 40% (vs. DMAP) | |
| Zn particles | Reduction | 20% |
Key Findings :
-
TMSOTf outperforms traditional catalysts like DMAP in acylation reactions, reducing reaction time from hours to minutes.
-
Zinc particle size (50–100 µm) critically affects reduction efficiency by modulating surface area.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Methods
| Parameter | Condensation-Reduction | Direct Acylation |
|---|---|---|
| Total Yield | 78–85% | 65–72% |
| Reaction Time | 18–24 hours | 2–3 hours |
| Safety Concerns | High (HSO, Zn) | Moderate (TMSOTf) |
| Scalability | Industrial | Laboratory |
Advantages of Condensation-Reduction :
Advantages of Direct Acylation :
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| m-Chlorobenzaldehyde | 120 |
| Sodium methoxide | 45 |
| TMSOTf | 1,200 |
Emerging Methodologies
Enzymatic Acetylation
Preliminary studies suggest lipase-catalyzed acylation could replace chemical methods, offering:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
